molecular formula C21H43O7P B13760725 2-Hydroxy-3-(phosphonooxy)propyl stearate CAS No. 22002-86-4

2-Hydroxy-3-(phosphonooxy)propyl stearate

Cat. No.: B13760725
CAS No.: 22002-86-4
M. Wt: 438.5 g/mol
InChI Key: LAYXSTYJRSVXIH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(phosphonooxy)propyl stearate is an organo-inorganic compound with the molecular formula C21H43O7P and a molecular weight of 438.54 g/mol . . This compound is characterized by its unique structure, which includes a stearate ester linked to a phosphonooxy group, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl stearate typically involves the esterification of stearic acid with 2-hydroxy-3-(phosphonooxy)propyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(phosphonooxy)propyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(phosphonooxy)propyl stearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl stearate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Stearoyl-lysophosphatidic acid
  • Rac-1-Stearoyl-glycerin-3-phosphat
  • Stearyl-LPA

Uniqueness

Compared to similar compounds, 2-Hydroxy-3-(phosphonooxy)propyl stearate is unique due to its specific phosphonooxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

22002-86-4

Molecular Formula

C21H43O7P

Molecular Weight

438.5 g/mol

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) octadecanoate

InChI

InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)

InChI Key

LAYXSTYJRSVXIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

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